molecular formula C8H5Br2N B1601312 2-(2,4-Dibromophenyl)acetonitrile CAS No. 66246-16-0

2-(2,4-Dibromophenyl)acetonitrile

Cat. No. B1601312
CAS RN: 66246-16-0
M. Wt: 274.94 g/mol
InChI Key: NXTLYFWOLCJOAM-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenyl)acetonitrile is a chemical compound with the molecular formula C8H5Br2N and a molecular weight of 274.94 . It is also known by other names such as 2,4-Dibromobenzyl cyanide and 2,4-Dibromobenzeneacetonitrile .


Synthesis Analysis

While specific synthesis methods for 2-(2,4-Dibromophenyl)acetonitrile were not found in the search results, acetonitrile is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Molecular Structure Analysis

The InChI code for 2-(2,4-Dibromophenyl)acetonitrile is 1S/C8H5Br2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-(2,4-Dibromophenyl)acetonitrile is a powder at room temperature . The density is approximately 1.9±0.1 g/cm3 . The boiling point is around 338.6±27.0 °C at 760 mmHg .

Safety And Hazards

The safety information available indicates that 2-(2,4-Dibromophenyl)acetonitrile may pose several hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 2-(2,4-Dibromophenyl)acetonitrile were not found in the search results, the compound’s potential uses in research and development were mentioned . As an intermediate in organic synthesis, it could be used in the development of new methods for synthesizing a variety of important compounds .

properties

IUPAC Name

2-(2,4-dibromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTLYFWOLCJOAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545956
Record name (2,4-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dibromophenyl)acetonitrile

CAS RN

66246-16-0
Record name (2,4-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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